N-乙基-N-苯基氨基磺酰胺

描述

Synthesis Analysis

Sulfonamides, including EPAS, can be synthesized through condensation of amino group-containing drugs and amino acids . The structures of the new products are confirmed by elemental and spectral analysis .Molecular Structure Analysis

Sulfonamides, including EPAS, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . It offers the chemical reaction path network database, visualization, and network analysis tools .Physical And Chemical Properties Analysis

The physical properties of nanomaterials, including EPAS, can be analyzed using various techniques . Significantly enhanced or novel catalytic properties such as reactivity and selectivity have been reported for nanoparticle catalysts compared to their bulk analogues .科学研究应用

生物转化和毒理学研究:N-乙基全氟辛烷磺酰胺乙醇 (N-EtFOSE) 已被研究其生物转化和潜在毒理效应。在一项对雌性大鼠的研究中,观察到 N-EtFOSE 代谢为全氟辛烷磺酸盐并影响超氧化物歧化酶活性,表明抗氧化酶活性和氧化还原失衡发生改变 (谢等人,2009)。

合成和生物筛选:合成了 N-乙基/苄基-4-氯苯磺酰胺衍生物并评估了它们的生物潜力。这些化合物对革兰氏阴性菌和革兰氏阳性菌表现出中等到良好的活性,并且还表现出对脂氧合酶和胰凝乳蛋白酶的酶抑制潜力 (Aziz-ur-Rehman 等人,2014)。

食品安全分析:研究已经分析了加拿大总膳食研究复合样品中的全氟辛烷磺酰胺,如 N-乙基全氟辛烷磺酰胺 (N-EtPFOSA),它们与食品包装涂层有关。在各种食物组中检测到这些物质,表明可能通过饮食接触 (Tittlemier 等人,2006)。

植物生物学中的化学遗传学:一项研究鉴定了诱导拟南芥三元反应的小分子,这是植物生物学中的一个关键过程。在测试的化合物中,N-乙基-N-苯基氨基磺酰胺衍生物显示出有希望的生物活性,表明它们可用于了解植物中的乙烯信号通路 (Oh 等人,2017)。

环境影响评估:相关化合物乙烯二脲 (EDU) 已被用于评估臭氧对植物生长和产量的影响,特别是在 Vigna radiata 中。这项研究强调了磺酰胺衍生物在环境影响研究中的应用 (Agrawal 等人,2005)。

酶促生物转化分析:另一项研究重点关注大鼠肝微粒体、胞质溶胶和切片对 N-乙基-N-(2-羟乙基)全氟辛烷磺酰胺的生物转化。这项工作提供了对这些化合物代谢途径及其环境积累的见解 (Xu 等人,2004)。

作用机制

Target of Action

N-ethyl-N-phenylaminosulfonamide belongs to the class of sulfonamide drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including N-ethyl-N-phenylaminosulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid, which is essential for the further production of DNA in the bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by N-ethyl-N-phenylaminosulfonamide disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth . The downstream effects include the prevention of bacterial infections and the treatment of various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The result of N-ethyl-N-phenylaminosulfonamide’s action is the inhibition of bacterial growth through the disruption of folic acid synthesis . This leads to the prevention and treatment of bacterial infections . Additionally, it plays a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The action of N-ethyl-N-phenylaminosulfonamide, like other sulfonamides, can be influenced by various environmental factors. They have the potential to cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

安全和危害

未来方向

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Melflufen provides a paradigm for rational peptide-drug conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

生化分析

Biochemical Properties

N-ethyl-N-phenylaminosulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, N-ethyl-N-phenylaminosulfonamide disrupts the production of DNA, thereby exhibiting antibacterial properties. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing various biochemical processes .

Cellular Effects

N-ethyl-N-phenylaminosulfonamide has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound inhibits the synthesis of folic acid, leading to impaired DNA production and cell death . In mammalian cells, N-ethyl-N-phenylaminosulfonamide can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, thereby affecting gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of N-ethyl-N-phenylaminosulfonamide involves its binding interactions with biomolecules and enzyme inhibition. This compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking the structure of PABA, N-ethyl-N-phenylaminosulfonamide binds to dihydropteroate synthetase, preventing the enzyme from catalyzing the formation of dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of folic acid, leading to impaired DNA synthesis and bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-N-phenylaminosulfonamide have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to N-ethyl-N-phenylaminosulfonamide can lead to adaptive responses in bacterial populations, such as the development of resistance mechanisms . Additionally, in vitro studies have demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-ethyl-N-phenylaminosulfonamide vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity without significant toxic effects . At high doses, N-ethyl-N-phenylaminosulfonamide can cause adverse effects, such as gastrointestinal disturbances, liver toxicity, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Animal studies have also shown that chronic exposure to high doses of N-ethyl-N-phenylaminosulfonamide can lead to the development of resistance in bacterial populations .

Metabolic Pathways

N-ethyl-N-phenylaminosulfonamide is involved in various metabolic pathways, primarily related to its role as an antibacterial agent. This compound interacts with enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . By inhibiting this enzyme, N-ethyl-N-phenylaminosulfonamide disrupts the metabolic flux of folic acid synthesis, leading to reduced levels of folic acid and impaired DNA production . Additionally, this compound can affect other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

The transport and distribution of N-ethyl-N-phenylaminosulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cells, N-ethyl-N-phenylaminosulfonamide can bind to proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .

Subcellular Localization

N-ethyl-N-phenylaminosulfonamide exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, N-ethyl-N-phenylaminosulfonamide interacts with enzymes and proteins involved in metabolic pathways and cellular signaling . In the nucleus, this compound can influence gene expression by modulating the activity of transcription factors . The subcellular localization of N-ethyl-N-phenylaminosulfonamide is also influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[ethyl(sulfamoyl)amino]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWWHDIPOYYISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

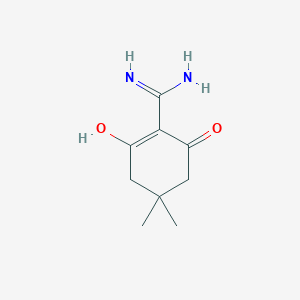

![7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417165.png)

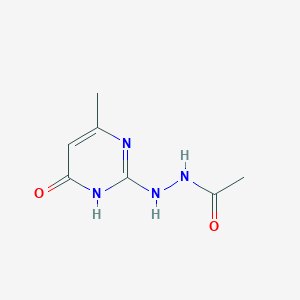

![[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid](/img/structure/B1417167.png)

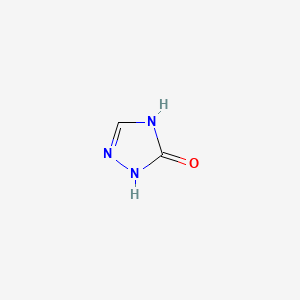

![Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B1417171.png)